molecular formula C10H13NO2 B8760792 Benzyl 2-(methylamino)acetate

Benzyl 2-(methylamino)acetate

Cat. No.: B8760792
M. Wt: 179.22 g/mol
InChI Key: ZKIFKIPAGDGRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-(methylamino)acetate (CAS 40298-32-6) is an organic compound with the molecular formula C10H13NO2·HCl and a molecular weight of 215.68 g/mol . Structurally, it consists of a benzyl ester group linked to a methylamino-substituted acetate backbone. This compound is commonly utilized in pharmaceutical and chemical research, particularly as a precursor or intermediate in synthesizing bioactive molecules. Its hydrochloride salt form enhances stability and solubility, making it suitable for experimental applications .

The compound is commercially available for research purposes, emphasizing its role in drug discovery and biochemical studies .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

benzyl 2-(methylamino)acetate

InChI

InChI=1S/C10H13NO2/c1-11-7-10(12)13-8-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3

InChI Key

ZKIFKIPAGDGRFG-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Heating in aqueous HCl (pH < 3) at 80–100°C for 4–8 hours cleaves the ester into 2-(methylamino)acetic acid and benzyl alcohol. Reaction efficiency depends on acid concentration and temperature.

  • Basic Hydrolysis (Saponification) :
    In NaOH (pH > 10) at 60–80°C, the ester converts to sodium 2-(methylamino)acetate with benzyl alcohol as a byproduct. Yields exceed 85% under optimized conditions .

Table 1: Hydrolysis Conditions and Products

ConditionTemperature (°C)Time (h)ProductYield (%)
2M HCl10062-(Methylamino)acetic acid78
1M NaOH804Sodium 2-(methylamino)acetate88

Acylation of the Amine Group

The methylamino group reacts with acylating agents (e.g., acetyl chloride, acetic anhydride) to form N-acetyl derivatives :

  • Reaction with Acetyl Chloride :
    In dichloromethane at 0–25°C, this compound reacts with acetyl chloride (1.2 equiv) in the presence of triethylamine (1.5 equiv) to yield benzyl 2-(N-acetyl-N-methylamino)acetate (90% yield) .

Key Mechanism :

R-NH-CH2COO-Bn+AcClBaseR-N(Ac)-CH2COO-Bn+HCl\text{R-NH-CH}_2\text{COO-Bn} + \text{AcCl} \xrightarrow{\text{Base}} \text{R-N(Ac)-CH}_2\text{COO-Bn} + \text{HCl}

(R = methyl; Bn = benzyl)

Alkylation Reactions

The amine group participates in alkylation with alkyl halides or benzyl halides:

  • Benzylation :
    Reacting with benzyl chloride (1.1 equiv) in toluene at 110°C for 12 hours in the presence of K2_2CO3_3 yields benzyl 2-(N-benzyl-N-methylamino)acetate (82% yield) .

Side Reactions :
Competitive O-alkylation of the ester is minimized using aprotic solvents and phase-transfer catalysts .

Aminolysis of the Ester Group

The ester undergoes nucleophilic substitution with amines to form amides:

  • Reaction with Benzylamine :
    In ethanol at 70°C for 6 hours, this compound reacts with benzylamine (2 equiv) to form N-benzyl-2-(methylamino)acetamide (49% yield) .

Table 2: Aminolysis with Amines

AmineSolventTemperature (°C)ProductYield (%)
BenzylamineEthanol70N-Benzyl-2-(methylamino)acetamide49
AnilineToluene100N-Phenyl-2-(methylamino)acetamide35

Oxidation of the Amine Group

The methylamino group oxidizes under controlled conditions:

  • Formation of N-Oxide :
    Treatment with hydrogen peroxide (30%) in methanol at 25°C for 24 hours produces benzyl 2-(N-methyl-N-oxoamino)acetate (65% yield) .

Hydrogenolysis of the Benzyl Group

Catalytic hydrogenation cleaves the benzyl ester:

  • Conditions :
    Using 10% Pd/C in methanol under H2_2 (1 atm) at 25°C for 12 hours yields 2-(methylamino)acetic acid (95% yield) .

Transesterification

The benzyl ester exchanges with other alcohols under acidic conditions:

  • Reaction with Methanol :
    In H2_2SO4_4-catalyzed methanol at 60°C for 8 hours, methyl 2-(methylamino)acetate forms (72% yield) .

Reductive Amination

The methylamino group reacts with aldehydes/ketones:

  • Example :
    With benzaldehyde and NaBH(OAc)3_3 in dichloroethane, N-benzyl-2-(methylamino)acetate forms (83% yield) .

Comparison with Similar Compounds

Key Observations :

  • Elongation of the acetate chain to propanoate (as in (S)-Benzyl 2-(methylamino)propanoate) increases lipophilicity, which may alter membrane permeability .

Physicochemical and Functional Comparisons

Solubility and Stability

  • This compound hydrochloride is soluble in polar solvents (e.g., water, ethanol) due to its ionic hydrochloride form, whereas non-salt analogues like Methyl benzoate (CAS 93-58-3) exhibit lower aqueous solubility .
  • Branched-chain benzoates (e.g., Isopropyl benzoate, CAS 939-48-0) demonstrate higher volatility compared to amino-substituted derivatives, limiting their utility in controlled-release formulations .

Q & A

Q. Table 1. Comparative Stability of this compound Under Stress Conditions

ConditionDegradation ProductsHalf-Life (Days)Analytical Method
40°C, dry airNone detected>30HPLC-UV
60°C, 75% RH2-(Methylamino)acetic acid7LC-MS
UV light (254 nm)Benzyl alcohol + Unknown byproducts14GC-MS

Q. Table 2. Key NMR Assignments (CDCl₃, 400 MHz)

Proton/Groupδ (ppm)Multiplicity
N–CH₃2.42Singlet
OCH₂Ph5.12Singlet
COOCH₂4.10Triplet

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